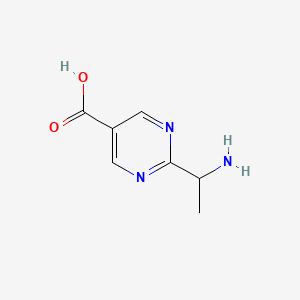![molecular formula C18H24ClF3N2O B13576288 1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride is a synthetic compound with a molecular formula of C18H24ClF3N2O and a molecular weight of 376.8 This compound is known for its unique structural features, which include a cyclopropane ring, a trifluoromethyl group, and a piperidine ring
準備方法
The synthesis of 1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the trifluoromethyl group, and the construction of the piperidine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various cyclopropanation reactions, such as the Simmons-Smith reaction or the use of diazo compounds.
Piperidine Ring Construction: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product .
化学反応の分析
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is utilized in biochemical studies to investigate the interactions between small molecules and biological targets.
Industry: It is employed in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用機序
The mechanism of action of 1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: This compound shares the cyclopropane and piperidine rings but lacks the trifluoromethyl group.
1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine: This compound has a similar piperidine ring but features a methoxyethyl group instead of the phenylethyl and trifluoromethyl groups.
N-Methyl [1-(1-piperidinyl)cyclohexyl]methanamine: This compound contains a piperidine ring and a cyclohexyl group, differing in the specific substituents and overall structure.
特性
分子式 |
C18H24ClF3N2O |
|---|---|
分子量 |
376.8 g/mol |
IUPAC名 |
[3-amino-4-(trifluoromethyl)piperidin-1-yl]-[1-(2-phenylethyl)cyclopropyl]methanone;hydrochloride |
InChI |
InChI=1S/C18H23F3N2O.ClH/c19-18(20,21)14-7-11-23(12-15(14)22)16(24)17(9-10-17)8-6-13-4-2-1-3-5-13;/h1-5,14-15H,6-12,22H2;1H |
InChIキー |
MPDGLBSRTGBOIC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(C1C(F)(F)F)N)C(=O)C2(CC2)CCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)

